molecular formula C19H14N4OS2 B2547844 N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-3-carboxamide CAS No. 1797558-06-5

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-3-carboxamide

Cat. No.: B2547844
CAS No.: 1797558-06-5
M. Wt: 378.47
InChI Key: LEQLIXHTWNJCOM-UHFFFAOYSA-N
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Description

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-3-carboxamide (CAS 1797558-06-5) is a synthetic organic compound with a molecular formula of C19H14N4OS2 and a molecular weight of 378.5 g/mol . Its structure integrates multiple heterocyclic systems, including a thiazole, a pyridine, and a thiophene ring, which are commonly investigated in medicinal chemistry for their diverse biological activities. Compounds featuring the thiazole moiety are extensively studied as potential anti-inflammatory agents, often targeting key enzymes and signaling pathways such as COX, LOX, and MAPK . Furthermore, both thiazole and 1,3,4-thiadiazole derivatives (a related heterocycle) have demonstrated significant cytotoxic properties against a range of human cancer cell lines, making them promising scaffolds in anticancer research . The presence of these privileged structures suggests this compound may serve as a valuable chemical tool or a starting point for hit-to-lead optimization in drug discovery programs. It is supplied for in vitro research purposes. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS2/c24-18(14-7-9-25-11-14)21-15-5-3-13(4-6-15)17-12-26-19(23-17)22-16-2-1-8-20-10-16/h1-12H,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQLIXHTWNJCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Coupling with Pyridine Derivative: The thiazole intermediate is then coupled with a pyridine derivative through a nucleophilic substitution reaction.

    Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the thiazole-pyridine intermediate with thiophene-3-carboxylic acid or its activated derivative (e.g., acid chloride) in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce functional groups such as nitro or carbonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation of the thiazole ring can lead to the formation of thiazole sulfoxides or sulfones.

Scientific Research Applications

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-3-carboxamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in studies to understand its mechanism of action and its effects on cellular pathways and molecular targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It is employed in chemical biology to probe biological systems and to develop new diagnostic or therapeutic tools.

Mechanism of Action

The mechanism of action of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Implications :

  • The chinolin core in patent compounds introduces extended aromaticity, which may improve DNA intercalation but reduce solubility .
  • The trifluoromethyl group in 10d/10e increases lipophilicity, favoring blood-brain barrier penetration, whereas the target compound’s pyridinylamino group prioritizes solubility and kinase selectivity .

Biological Activity

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant studies.

Structural Overview

The compound features several key structural elements that contribute to its biological activity:

  • Thiazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
  • Pyridine Moiety : Often involved in interactions with biological targets, enhancing the compound's efficacy.
  • Thiophene Group : Contributes to the electronic properties of the molecule, potentially influencing its interaction with biological systems.

Anticancer Properties

Research indicates that compounds with thiazole and pyridine moieties exhibit significant anticancer activity. For instance, derivatives of thiazole have shown potent inhibitory effects against various cancer cell lines. A study involving thiazole derivatives demonstrated that specific substitutions on the thiazole ring could enhance cytotoxicity against cancer cells, with IC50 values indicating effective concentrations for inhibiting cell growth .

CompoundStructureIC50 (µg/mL)Activity
Compound 1Thiazole derivative1.61 ± 1.92Antitumor
Compound 2Thiazole derivative1.98 ± 1.22Antitumor

Anti-inflammatory Effects

This compound has shown potential as an anti-inflammatory agent. It was found to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in vitro. This suggests that the compound may be useful in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound can be attributed to:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer progression, such as p38 MAPK.
  • Cytokine Modulation : By reducing the production of inflammatory cytokines, it may alleviate symptoms associated with chronic inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • In Vivo Studies : A study demonstrated that thiazole derivatives exhibited significant anti-inflammatory effects in mouse models of arthritis, supporting their potential therapeutic application .
  • Structure-Activity Relationship (SAR) : SAR studies revealed that modifications on the thiazole and pyridine rings could enhance anticancer properties, emphasizing the importance of structural optimization in drug design .
  • Pharmacokinetic Profiles : Compounds similar to this compound have been shown to possess favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability .

Q & A

Basic Research Questions

Q. What are the key structural features of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-3-carboxamide, and how do they influence its reactivity?

  • Answer: The compound contains a thiazole ring fused with a pyridin-3-ylamino group, a phenyl linker, and a thiophene-3-carboxamide moiety. The thiazole and pyridine groups contribute to π-π stacking interactions, while the carboxamide enables hydrogen bonding. These features affect solubility, binding affinity, and metabolic stability. Analytical techniques like ¹H/¹³C NMR and mass spectrometry (MS) are critical for confirming structural integrity .

Q. What synthetic strategies are commonly employed to optimize the yield of this compound?

  • Answer: Multi-step synthesis typically involves:

  • Cyclocondensation of thioamide precursors under reflux (acetonitrile/DMF, 80–100°C).
  • Suzuki coupling for aryl-thiazole bond formation (Pd catalysts, inert atmosphere).
  • Carboxamide formation via activated esters (e.g., HATU/DMAP).
    Yield optimization requires precise control of reaction time, solvent polarity (e.g., DMF vs. ethanol), and stoichiometric ratios of reagents like triethylamine .

Q. Which analytical methods are essential for characterizing purity and stability?

  • Answer:

  • HPLC : To assess purity (>95% required for pharmacological studies).
  • TLC : Monitors intermediate reactions (silica gel, ethyl acetate/hexane).
  • DSC/TGA : Evaluates thermal stability (decomposition >200°C).
    Contaminants like unreacted pyridine derivatives are identified via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

  • Answer: Discrepancies often arise from differences in bioavailability or metabolic degradation. Strategies include:

  • Pharmacokinetic Profiling : Measure plasma half-life (t½) and AUC using LC-MS/MS.
  • Metabolite Identification : Incubate with liver microsomes to detect oxidative byproducts (e.g., hydroxylation at the thiophene ring).
  • Formulation Optimization : Use PEGylation or liposomal encapsulation to enhance in vivo stability .

Q. What methodological approaches are used to elucidate the compound’s mechanism of action against kinase targets?

  • Answer:

  • Kinase Assays : Measure IC₅₀ values via fluorescence polarization (e.g., EGFR, VEGFR-2).
  • Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding poses (PDB: 1M17).
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells.
    Contradictory inhibition profiles may arise from off-target interactions with structurally similar kinases (e.g., ABL1 vs. SRC) .

Q. How can structure-activity relationship (SAR) studies improve selectivity for cancer vs. inflammatory targets?

  • Answer:

  • Core Modifications : Replace pyridin-3-ylamino with pyrimidine to reduce hERG binding.
  • Substituent Analysis : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance TNF-α inhibition.
  • Proteomic Profiling : Compare affinity across 100+ targets using KINOMEscan.
    Data from analogs like N-(4-fluorophenyl)thiadiazole-carboxamide show that bulky substituents decrease cytotoxicity in non-malignant cells .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

  • Answer:

  • Strict QC Protocols : Standardize synthetic intermediates via ¹H NMR (e.g., δ 7.3–8.1 ppm for aromatic protons).
  • Internal Controls : Include reference compounds (e.g., imatinib) in each assay plate.
  • Blinded Replicates : Use triplicate measurements across independent labs to minimize operator bias.
    Variability >15% in IC₅₀ values necessitates re-evaluation of compound solubility or aggregation .

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